ToP-53 dihydroChloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ToP-53 dihydroChloride is a synthetic compound that has garnered significant attention in the field of medical research due to its potential therapeutic effects. It is a small molecule inhibitor of the protein MDM2, which regulates the activity of the tumor suppressor protein p53. The molecular formula of this compound is C28H38Cl2N2O7, and it has a molecular weight of 585.52 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ToP-53 dihydroChloride involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the reaction of a precursor compound with hydrochloric acid to form the dihydrochloride salt. The reaction conditions typically include controlled temperature and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques such as crystallization and filtration to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
ToP-53 dihydroChloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce oxidized derivatives with altered functional groups, while substitution reactions can yield compounds with different substituents .
Scientific Research Applications
ToP-53 dihydroChloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of MDM2 inhibition on various chemical pathways.
Biology: The compound is employed in biological research to investigate its effects on cellular processes and protein interactions.
Medicine: this compound is being studied for its potential therapeutic effects in cancer treatment due to its ability to inhibit MDM2 and activate p53.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
Mechanism of Action
ToP-53 dihydroChloride exerts its effects by inhibiting the protein MDM2, which is a negative regulator of the tumor suppressor protein p53. By binding to MDM2, this compound prevents the degradation of p53, leading to increased levels of p53 in cells. This activation of p53 results in the transcription of target genes involved in cell cycle arrest, apoptosis, and DNA repair . The molecular targets and pathways involved include the MDM2-p53 interaction and downstream signaling pathways that mediate the cellular response to stress and DNA damage .
Comparison with Similar Compounds
Similar Compounds
ToP-53 dihydroChloride is similar to other MDM2 inhibitors such as nutlin-3a, RG7112, and MI-773. These compounds also target the MDM2-p53 interaction and have been studied for their potential therapeutic effects in cancer treatment .
Uniqueness
What sets this compound apart from other similar compounds is its specific chemical structure, which allows for a unique binding affinity to MDM2. This unique binding property may result in different pharmacokinetic and pharmacodynamic profiles, potentially offering advantages in terms of efficacy and safety .
Properties
IUPAC Name |
(5R,5aR,8aR,9S)-9-[2-[2-(dimethylamino)ethyl-methylamino]ethyl]-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O7.2ClH/c1-29(2)8-9-30(3)7-6-17-18-12-21-22(37-15-36-21)13-19(18)25(26-20(17)14-35-28(26)32)16-10-23(33-4)27(31)24(11-16)34-5;;/h10-13,17,20,25-26,31H,6-9,14-15H2,1-5H3;2*1H/t17-,20-,25-,26+;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGFGBUUQUKBHV-LICKGGAWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CCC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN(C)CC[C@H]1[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38Cl2N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147238-98-0 |
Source
|
Record name | TOP-53 dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147238980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TOP-53 DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5GM3ZVR4Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.